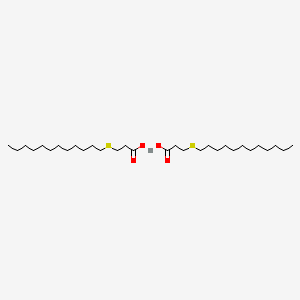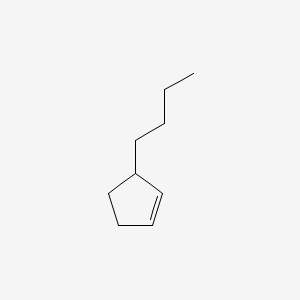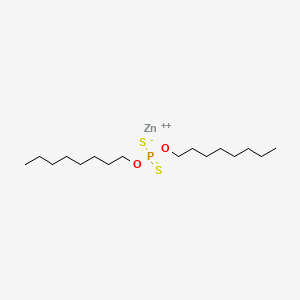
1H-Indole-3-methanol, alpha-3-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-methanol, alpha-3-pyridinyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, alpha-3-pyridinyl- can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring. Another method involves the Buchwald-Hartwig amination/C-H activation reaction, which is a one-pot sequential reaction that forms the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. These reactions combine multiple starting materials in a single step to produce complex molecules, reducing the need for intermediate purification and minimizing solvent and energy use .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3-methanol, alpha-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carbaldehyde, indole-3-acetic acid, and other substituted indoles .
Aplicaciones Científicas De Investigación
1H-Indole-3-methanol, alpha-3-pyridinyl- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: Indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-methanol, alpha-3-pyridinyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The compound’s effects are mediated through its ability to interact with proteins and nucleic acids, altering their function and activity .
Similar Compounds:
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness: 1H-Indole-3-methanol, alpha-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propiedades
| 55042-52-9 | |
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1H-indol-3-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,14,16-17H |
Clave InChI |
IHNUSDFOZPAPSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)



